5-(Aminomethyl)-2-methylphenylboronic Acid Pinacol Ester Hydrochloride 5-(Aminomethyl)-2-methylphenylboronic Acid Pinacol Ester Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18094453
InChI: InChI=1S/C14H22BNO2.ClH/c1-10-6-7-11(9-16)8-12(10)15-17-13(2,3)14(4,5)18-15;/h6-8H,9,16H2,1-5H3;1H
SMILES:
Molecular Formula: C14H23BClNO2
Molecular Weight: 283.60 g/mol

5-(Aminomethyl)-2-methylphenylboronic Acid Pinacol Ester Hydrochloride

CAS No.:

Cat. No.: VC18094453

Molecular Formula: C14H23BClNO2

Molecular Weight: 283.60 g/mol

* For research use only. Not for human or veterinary use.

5-(Aminomethyl)-2-methylphenylboronic Acid Pinacol Ester Hydrochloride -

Specification

Molecular Formula C14H23BClNO2
Molecular Weight 283.60 g/mol
IUPAC Name [4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine;hydrochloride
Standard InChI InChI=1S/C14H22BNO2.ClH/c1-10-6-7-11(9-16)8-12(10)15-17-13(2,3)14(4,5)18-15;/h6-8H,9,16H2,1-5H3;1H
Standard InChI Key CTPYCHOFGSYSEA-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN)C.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The IUPAC name [4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride reflects its core structure: a phenyl ring substituted with a methyl group at position 4, a boronic acid pinacol ester at position 3, and an aminomethyl group at position 5, stabilized as a hydrochloride salt . The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) protects the boronic acid group, mitigating its inherent instability while maintaining reactivity in cross-coupling reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₃BClNO₂
Molecular Weight283.60 g/mol
InChI KeyCTPYCHOFGSYSEA-UHFFF
StabilityHydrochloride salt enhances solubility and stability

Synthesis and Preparation

Synthetic Pathways

StepReagents/ConditionsYieldSource
1[B₂pin₂], Pd catalyst, base, 80–100°C60–70%
2NH₂CH₂Cl, NaBH₃CN, HCl50–60%

A patent (CN102653545A) describes a related method for synthesizing boronic ester-thiazole hybrids, highlighting the versatility of palladium-mediated coupling for aryl boronate formation . While optimized for thiazole systems, this methodology is adaptable to phenylboronic esters like 5-(Aminomethyl)-2-methylphenyl derivatives .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic acid pinacol ester, this compound participates in Suzuki-Miyaura reactions, forming biaryl structures essential in pharmaceuticals and materials. The aminomethyl group enables post-coupling modifications, such as amidation or Schiff base formation, expanding its utility in constructing complex molecules .

Table 3: Example Cross-Coupling Applications

Partner ElectrophileProduct ClassApplication Area
Aryl HalidesBiaryl AminesDrug candidates
Heteroaryl TriflatesHeterocyclic FrameworksCatalysts, Ligands

Biological Activity and Research Frontiers

Antibiotic Development

The aminomethyl group may enhance membrane permeability, a desirable trait in antibacterial agents. Research on analogous boronic acids demonstrates activity against Gram-negative pathogens, though further studies are needed.

Comparative Analysis with Structural Analogs

Methoxycarbonyl Variant

The related compound 5-(Methoxycarbonyl)-2-methylphenylboronic Acid Pinacol Ester (CAS 882679-40-5) replaces the aminomethyl group with a methoxycarbonyl moiety . This substitution alters reactivity: the ester group directs electrophilic substitution, whereas the amine enables nucleophilic reactions .

Table 4: Functional Group Impact on Properties

GroupReactivityApplications
AminomethylNucleophilic alkylationDrug conjugates
MethoxycarbonylElectrophilic aromatic substitutionPolymer synthesis

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